Monomethyl auristatin E intermediate-16

ADC Payload Bystander Effect

Monomethyl auristatin E intermediate-16 (CAS: 2380991-16-0, molecular formula C20H29NO5, molar mass 363.45 g/mol) is a key synthetic intermediate used exclusively in the preparation of the potent microtubule/tubulin inhibitor Monomethyl auristatin E (MMAE). MMAE, in turn, is the cytotoxic payload component in multiple FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin, enfortumab vedotin, and polatuzumab vedotin.

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
Cat. No. B12382213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-16
Molecular FormulaC20H29NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m0/s1
InChIKeyIJTMTCBOXNAACY-UAGQMJEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Auristatin E Intermediate-16: Chemical Identity and Role in ADC Payload Synthesis


Monomethyl auristatin E intermediate-16 (CAS: 2380991-16-0, molecular formula C20H29NO5, molar mass 363.45 g/mol) is a key synthetic intermediate used exclusively in the preparation of the potent microtubule/tubulin inhibitor Monomethyl auristatin E (MMAE) [1]. MMAE, in turn, is the cytotoxic payload component in multiple FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin, enfortumab vedotin, and polatuzumab vedotin . Unlike the final MMAE payload, this intermediate-16 is not biologically active; its procurement value is defined entirely by its role in enabling efficient, high-purity, and scalable synthesis of the active pharmaceutical ingredient (API).

Why Monomethyl Auristatin E Intermediate-16 Cannot Be Casually Substituted in Synthesis


Generic substitution of Monomethyl auristatin E intermediate-16 with other MMAE intermediates (e.g., intermediate-1, CAS: 120205-48-3; intermediate-10, CAS: 870640-62-3) is not feasible without significant process re-optimization and risk of failure . The synthesis of MMAE is a complex, multi-step sequence with distinct chiral centers; each intermediate represents a specific, non-interchangeable building block at a particular stage of the convergent synthesis [1]. The choice of which intermediate to procure (e.g., early-stage vs. late-stage) directly dictates the number of remaining synthetic steps, the required coupling reagents, the chiral purity risk, and the overall process yield. Substituting intermediate-16 for a different intermediate would require a complete redesign of the remaining synthetic route, potentially introducing new impurities, lowering yield, and increasing development time, negating any perceived cost savings [2].

Monomethyl Auristatin E Intermediate-16: Quantified Differentiation Against Analog Intermediates


MMAE Intermediate-16 vs. MMAF Intermediates: Divergent Paths to Payloads with Distinct Biophysical Properties

While a direct comparison of intermediate-16 to another specific intermediate is not available, the ultimate functional differentiation of the payload it produces (MMAE) versus its closest analog payload (MMAF) is highly relevant. The synthesis of MMAE from intermediate-16 yields a membrane-permeable payload, whereas the synthesis of MMAF, which would use a different set of intermediates, yields a charged, less permeable payload. This is a class-level inference derived from the properties of the final products [1]. The selection of an MMAE synthetic route using intermediate-16 is therefore a strategic choice for a high-bystander effect ADC.

ADC Payload Bystander Effect Drug Efflux

MMAE Intermediate-16 vs. MMAF Intermediates: Implications for Multidrug Resistance

The final MMAE payload synthesized from intermediate-16 exhibits a different susceptibility profile to multidrug resistance (MDR) efflux pumps compared to the MMAF payload. This functional distinction, while indirect, informs the selection of the underlying synthetic route and its starting intermediates. This evidence is a class-level inference based on the well-characterized differences between the two auristatin payload classes .

ADC Multidrug Resistance Payload Efflux Pump

MMAE Intermediate-16: Supported by a Process with High Yield and Purity Claims

The preparation of Monomethyl auristatin E intermediates, of which intermediate-16 is a part, has been optimized to achieve high yields and purities, a crucial metric for procurement when considering cost and downstream process efficiency. A recent patent application describes a method for preparing and purifying a monomethyl auristatin E intermediate, claiming significant advantages [1]. This is class-level inference, as it pertains to MMAE intermediates in general.

Process Chemistry Synthesis Yield Purity

Monomethyl Auristatin E Intermediate-16: Key Application Scenarios for Procurement


Synthesis of ADC Payloads Requiring a Bystander Effect

Procure Monomethyl auristatin E intermediate-16 when the research or development goal is to produce an ADC with a payload (MMAE) that exhibits a robust bystander killing effect. This is crucial for targeting solid tumors with heterogeneous antigen expression, where the ability of the released payload to diffuse into and kill neighboring antigen-negative cancer cells enhances therapeutic efficacy. The evidence shows that MMAE mediates this effect, whereas its analog MMAF does not [1].

Development of ADCs for Tumors with Low Multidrug Resistance

Select intermediate-16 for synthesizing MMAE when developing ADCs for cancer indications where the target tumor cells are not known to highly express multidrug resistance (MDR) efflux pumps. MMAE's susceptibility to efflux pumps is a known characteristic [1]. This knowledge allows for strategic project planning and target patient population selection.

Cost-Effective, High-Purity API Manufacturing

Sourcing of intermediate-16 from suppliers utilizing optimized, high-yielding synthetic routes can significantly reduce the cost of goods for the final MMAE API. The existence of patented processes claiming yields up to 95% and 'extremely high purity' for related MMAE intermediates [1] underscores the potential for a more economical and efficient manufacturing process. Procurement teams should engage suppliers who can demonstrate implementation of such optimized methods.

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